Diethylphosphinic chloride
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Overview
Description
Diethylphosphinic chloride is an organophosphorus compound with the molecular formula C4H10ClOP. It is a colorless to pale yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Mechanism of Action
Target of Action
Diethylphosphinic chloride is an organophosphorus compound . It is used as a reagent and catalyst in the synthesis of phosphorus compounds . The primary targets of this compound are the molecules or substrates involved in these chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets in chemical reactions. It can act as an electrophilic phosphorus reagent, participating in electrophilic phosphination reactions . The chloride ion in the molecule can be replaced by other nucleophiles, leading to the formation of various phosphorus compounds .
Biochemical Pathways
They are involved in various genomic and metabolic pathways of bacteria . It’s important to note that this compound is primarily used in chemical synthesis rather than in biological systems .
Result of Action
The result of this compound’s action is the formation of new phosphorus compounds. For example, it can be used to synthesize flame retardants . The flame retardancy is based on the condensed phase in the case of certain polymers . The peak heat release rate and the decomposition activation energy are greatly reduced for certain mixtures, indicating that a stable insulating barrier is formed .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts with water , and is sensitive to moisture . Therefore, it should be handled and stored in a dry environment. Additionally, it should be kept away from oxidizing agents and strong bases to avoid hazardous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylphosphinic chloride is typically synthesized from diethylphosphinic acid. The preparation involves the reaction of diethylphosphinic acid with thionyl chloride. The reaction is carried out in a round-bottom flask equipped with a temperature controller and reflux condenser. Thionyl chloride is added dropwise to the diethylphosphinic acid with constant stirring. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through distillation or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diethylphosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding diethylphosphinic esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylphosphinic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form diethylphosphinic esters.
Amines: Reacts to form diethylphosphinic amides.
Thiols: Reacts to form diethylphosphinic thioesters.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed:
- Diethylphosphinic esters
- Diethylphosphinic amides
- Diethylphosphinic thioesters
- Diethylphosphinic acid (from hydrolysis)
Scientific Research Applications
Diethylphosphinic chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
- Dimethylphosphinic chloride
- Diphenylphosphinic chloride
- Diethylphosphonate
Comparison:
- Dimethylphosphinic chloride: Similar in structure but has methyl groups instead of ethyl groups. It exhibits similar reactivity but may have different physical properties such as boiling point and density.
- Diphenylphosphinic chloride: Contains phenyl groups instead of ethyl groups. It is less reactive due to the steric hindrance of the phenyl groups and has different applications, primarily in the synthesis of more complex organophosphorus compounds.
- Diethylphosphonate: Contains a phosphonate group instead of a phosphinic chloride group. It is used in different types of reactions and has distinct applications, particularly in the synthesis of phosphonate esters and as a reagent in organic chemistry .
Diethylphosphinic chloride stands out due to its balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-[chloro(ethyl)phosphoryl]ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENPKAWPRUNIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409374 |
Source
|
Record name | DIETHYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-37-4 |
Source
|
Record name | DIETHYLPHOSPHINIC CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does diarsenic trioxide interact with diethylphosphinic chloride, and what is the significance of this reaction?
A1: The research demonstrates that diarsenic trioxide can selectively exchange its oxygen atoms with chlorine atoms in this compound []. This reaction is significant because it offers a novel method to form P-O-P bonds, which are crucial for synthesizing various organophosphorus compounds. The reaction proceeds under mild conditions (heating at 50-60°C), making it a potentially valuable tool in synthetic chemistry.
Q2: What analytical techniques were used to study the reaction between this compound and diarsenic trioxide?
A2: The researchers primarily utilized ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to monitor the reaction progress and identify the products formed []. ³¹P NMR is a powerful technique for studying phosphorus-containing compounds, providing information about the chemical environment and bonding of phosphorus atoms.
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